Cas no 71764-07-3 (D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-)

D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- structure
71764-07-3 structure
Product Name:D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-
CAS-Nr.:71764-07-3
MF:C36H59N3O27
MW:965.857573747635
CID:570168
PubChem ID:126334
Update Time:2025-04-19

D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-
    • (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • 3)]-2-(acetylamino)-2-deoxy-
    • 3)-b-D-galactopyranosyl-(1&reg
    • D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Disialosyl galactosyl globoside
    • O-(N-acetyl-alpha-neuraminosyl)-(2->6)-O-[O-(N-acetyl-alpha-neuraminosyl)-(2->3)-beta-D-galactopyranosyl-(1->3)]-2-(acetylamino)-2-deoxy-D-Galactose
    • Neuacalpha2-3Galbeta1-3(neuacalpha2-6)galnac
    • O-(N-Acetyl-alpha-neuraminosyl)-(2-->6)-O-[O-(N-acetyl-alpha-neuraminosyl)-(2-->3)-beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-D-galactose
    • (2R,4S,5R,6R)-2-{[(2R,3S,4R,5R)-4-{[(2R,3R,4S,5S,6R)-4-{[(2S,4S,5R,6R)-2-carboxy-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-acetamido-2,3-dihydroxy-6-oxohexyl]oxy}-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • O-(N-acetyl-alpha-neuraminosyl)-(2->6)-O-[O-(N-acetyl-alpha-neuraminosyl)-(2->3)-beta-delta-galactopyranosyl-(1->3)]-2-(acetylamino)-2-deoxy-delta-Galactose
    • 71764-07-3
    • DSGG
    • NS00125331
    • Disialylgalactosylgloboside
    • Disialosylgalactosylgloboside
    • CHEBI:190152
    • (2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • DTXSID301101989
    • D-Galactose, O-(N-acetyl-alpha-neuraminosyl)-(2-6)-O-(O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-3))-2-(acetylamino)-2-deoxy-
    • D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy-
    • Inchi: 1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1
    • InChI-Schlüssel: SKJCZIMWAATHMG-CZYIXMLQSA-N
    • Lächelt: O1[C@@H]([C@@H]([C@@H](CO)O)O)[C@@H]([C@H](C[C@@]1(C(=O)O)O[C@H]1[C@H]([C@@H](CO)O[C@H]([C@@H]1O)O[C@H]([C@H](C=O)NC(C)=O)[C@H]([C@@H](CO[C@]1(C(=O)O)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O1)NC(C)=O)O)O)O)O)O)NC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 965.334
  • Monoisotopenmasse: 965.334
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 18
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 27
  • Schwere Atomanzahl: 66
  • Anzahl drehbarer Bindungen: 23
  • Komplexität: 1670
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 17
  • Undefined Atom Stereocenter Count: 4
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 497A^2
  • XLogP3: -10

D-Galactose,O-(N-acetyl-a-neuraminosyl)-(2®6)-O-[O-(N-acetyl-a-neuraminosyl)-(2®3)-b-D-galactopyranosyl-(1®3)]-2-(acetylamino)-2-deoxy- Verwandte Literatur

Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge